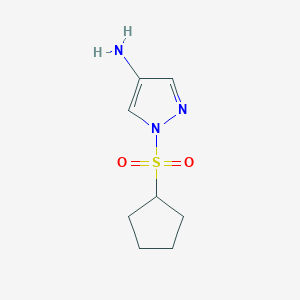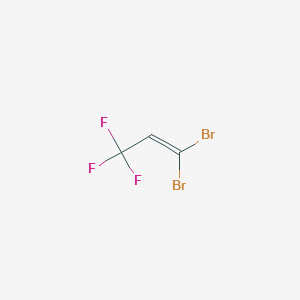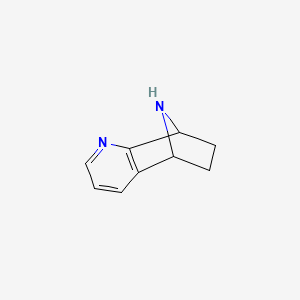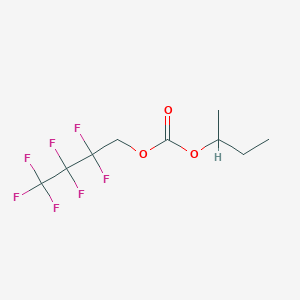
1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine is an organic compound characterized by the presence of a cyclopentane ring attached to a sulfonyl group, which is further connected to a pyrazole ring with an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentanesulfonyl chloride with 4-aminopyrazole. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chloride by the amine group on the pyrazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form sulfinyl or thiol derivatives, depending on the reducing agent used.
Substitution: The amine group on the pyrazole ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles, including alkyl halides or acyl chlorides, in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives of the pyrazole ring.
Aplicaciones Científicas De Investigación
1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(Cyclopentanesulfonyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at the 3-position.
1-(Cyclohexanesulfonyl)-1H-pyrazol-4-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(Cyclopentanesulfonyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the sulfonyl and amine groups, which can influence its reactivity and interaction with biological targets. The cyclopentane ring provides a distinct steric environment that can affect the compound’s overall stability and solubility.
Propiedades
Fórmula molecular |
C8H13N3O2S |
|---|---|
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
1-cyclopentylsulfonylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O2S/c9-7-5-10-11(6-7)14(12,13)8-3-1-2-4-8/h5-6,8H,1-4,9H2 |
Clave InChI |
WOALYEVEQKULDO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)S(=O)(=O)N2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)

![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)





![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)




